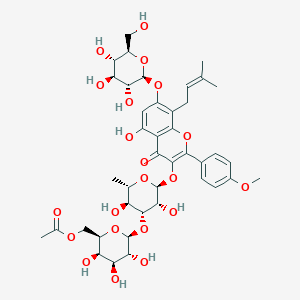

Hexandraside B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexandraside B is a chemical compound that belongs to the class of saponins. It is a triterpenoid glycoside that is found in the root of the plant Polygala tenuifolia. This compound has been studied extensively due to its potential therapeutic properties.

Scientific Research Applications

Antioxidant Properties

Manilkara hexandra, a plant traditionally used in medicine, has been studied for its in vitro antioxidant potentials. The leaf and bark methanolic extracts of M. hexandra were analyzed, revealing significant antioxidant activities through various assays. The leaf methanolic extract displayed notably higher antioxidant potentials and total phenolic content than the bark extract, indicating its potential application in health and wellness sectors for its antioxidant properties (Dutta & Ray, 2020).

Pharmacognostic Studies

Pharmacognostic studies of M. hexandra have provided valuable insights into its macroscopic and microscopic properties. These studies, focusing on the leaf anatomy, revealed the presence of anomocytic stomata, unicellular trichomes, pitted pericyclic fibers, and spiral xylem vessels. Such detailed characterization aids in the identification of M. hexandra for potential therapeutic uses and contributes to the acceptability of herbal drugs in the modern regulatory landscape (Dave, Nagani, & Chanda, 2010).

Antihypertensive Activity

Research on Leersia hexandra, a plant used in traditional medicine, including for hypertension, demonstrated significant antihypertensive effects. In a study, the aqueous extract of L. hexandra effectively reduced mean arterial pressure in ethanol-induced hypertensive rats. This study validates the empirical use of L. hexandra in treating hypertension and opens avenues for developing natural antihypertensive therapies (Bilanda et al., 2019).

Antimicrobial Potential

The antimicrobial potential of M. hexandra leaf extracts has been evaluated, demonstrating significant activity against a range of bacterial and fungal strains. This study, which used various extraction methods, highlighted the concentration-dependent effectiveness of these extracts, particularly against bacterial strains, suggesting potential applications in antimicrobial treatments (Sumitra & Jigna, 2010).

Gastric Ulcer Healing Properties

M. hexandra has been reported to exert a preventive effect in various experimental ulcer models. A study assessing the gastric ulcer healing activity of M. hexandra's methanolic stem bark extract found significant amelioration of acetic acid-induced gastric lesions in rats. This suggests its potential as a therapeutic alternative in managing gastric ulcers (Garabadu, Singh, & Gautam, 2020).

properties

CAS RN |

128988-54-5 |

|---|---|

Molecular Formula |

C41H52O21 |

Molecular Weight |

880.8 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C41H52O21/c1-15(2)6-11-20-22(57-39-32(51)30(49)27(46)23(13-42)58-39)12-21(44)25-29(48)38(35(60-36(20)25)18-7-9-19(54-5)10-8-18)62-41-34(53)37(26(45)16(3)56-41)61-40-33(52)31(50)28(47)24(59-40)14-55-17(4)43/h6-10,12,16,23-24,26-28,30-34,37,39-42,44-47,49-53H,11,13-14H2,1-5H3/t16-,23+,24+,26-,27+,28-,30-,31-,32+,33+,34+,37+,39+,40-,41-/m0/s1 |

InChI Key |

SCGIMZSPRPPEMA-AYTNJEMSSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)COC(=O)C)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)O |

Other CAS RN |

128988-54-5 |

synonyms |

anhydroicaritin 3-(6-O-acetylgalactosyl(1-3)rhamnoside)-7-glucoside hexandraside B |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.